molecular formula C15H12Cl2O3 B1303857 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid CAS No. 86308-89-6

3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid

Cat. No. B1303857
CAS RN: 86308-89-6
M. Wt: 311.2 g/mol
InChI Key: DDTJUXHTRMKODI-UHFFFAOYSA-N
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Description

3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid, also known as 2,4-D, is a synthetic phenoxyacetic acid herbicide that is widely used in agriculture to control broadleaf weeds. It is a member of the phenoxy herbicide family and is used to control a wide variety of weeds in a variety of crops. 2,4-D has been used for over 60 years and is one of the most widely used herbicides in the world. It is also used in residential and non-agricultural settings for controlling weeds in lawns, parks, and other areas.

Scientific Research Applications

Sorption to Soil and Minerals

The sorption behavior of 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid, alongside other phenoxy herbicides, has been studied extensively to understand its interaction with soil and minerals. Research indicates that soil organic matter and iron oxides are significant sorbents for these herbicides, with sorption being influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides. This understanding is crucial for predicting the environmental fate and mobility of these compounds in agricultural settings (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment in the Pesticide Industry

The compound has been identified in high-strength wastewaters from the pesticide industry, indicating the need for effective treatment strategies to prevent environmental contamination. Biological processes and granular activated carbon have been shown to remove a significant portion of such compounds, highlighting the importance of developing and implementing efficient wastewater treatment technologies to mitigate the impact of pesticide production on water resources (Goodwin, Carra, Campo, & Soares, 2018).

Environmental Toxicity and Fate

The environmental fate and toxicity of phenoxy herbicides, including this compound, have been a focus of research due to their widespread use and potential for ecological impact. Studies have documented their presence in various environmental compartments and explored their toxic effects on non-target organisms. These investigations underscore the need for careful management of herbicide use to protect environmental health and prevent harmful effects on ecosystems (Islam et al., 2017).

Mechanisms of Degradation and Biodegradation

The biodegradation of this compound is of interest due to the potential for microbial remediation as a strategy to reduce environmental contamination. Research has explored the role of microorganisms in degrading this compound and identified key degradation metabolites, providing insights into the pathways through which these herbicides can be broken down in the environment. This knowledge is crucial for developing bioremediation strategies to address pesticide contamination (Magnoli et al., 2020).

Safety and Hazards

The safety information for “3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[2-(2,4-dichlorophenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-4,6-7,9H,5,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTJUXHTRMKODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377448
Record name 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86308-89-6
Record name 3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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